Ethyl-6-(Pyrrolidin-1-yl)pyridazin-3-carboxylat

Übersicht

Beschreibung

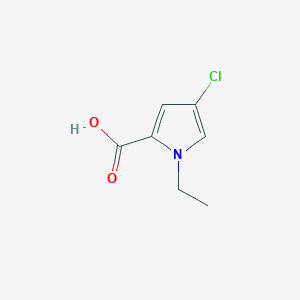

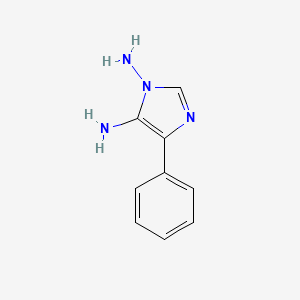

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Pyridazin-Derivate, einschließlich Ethyl-6-(Pyrrolidin-1-yl)pyridazin-3-carboxylat, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen haben sich gegen eine Vielzahl von bakteriellen und Pilz-Pathogenen als wirksam erwiesen. Der Wirkmechanismus beinhaltet häufig die Störung der mikrobiellen Zellwandsynthese oder die Interferenz mit essentiellen Enzymen im Pathogen .

Antikrebs-Potenzial

Forschungen haben gezeigt, dass Pyridazin-Derivate eine Rolle in der Krebstherapie spielen können. Sie können als Inhibitoren des Wachstums und der Proliferation von Krebszellen wirken. Einige Derivate wurden in Krebszellen als Induktoren der Apoptose gefunden, wodurch sie zu potenziellen Kandidaten für Antikrebsmedikamente werden .

Kardiovaskuläre Anwendungen

Pyridazinon-Derivate, die eng mit this compound verwandt sind, wurden für kardiovaskuläre Anwendungen untersucht. Sie haben vielversprechende Ergebnisse bei der Behandlung von Bluthochdruck und anderen herzbedingten Erkrankungen gezeigt, indem sie die Aktivität der glatten Gefäßmuskulatur und die Herzkontraktilität beeinflussen .

Entzündungshemmende und Analgetische Wirkungen

Es wurde auch berichtet, dass diese Verbindungen entzündungshemmende und analgetische Eigenschaften besitzen. Sie können die Produktion von entzündungsfördernden Zytokinen und Mediatoren hemmen, was bei der Behandlung chronisch-entzündlicher Erkrankungen und der Schmerzlinderung hilfreich sein kann .

Neurologische Erkrankungen

Pyridazin-Derivate wurden mit positiven Auswirkungen auf neurologische Erkrankungen in Verbindung gebracht. Sie können Neurotransmittersysteme und neuronale Signalwege beeinflussen und so potenzielle therapeutische Optionen für Erkrankungen wie Epilepsie und Angstzustände bieten .

Agrochemische Anwendungen

Neben medizinischen Anwendungen wurden this compound und seine Analoga bei der Entwicklung von Agrochemikalien eingesetzt. Dazu gehören Herbizide und Pestizide, die an bestimmten biologischen Zielen in Schädlingen und Unkräutern angreifen, um Nutzpflanzen zu schützen .

Wirkmechanismus

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Pyridazine based systems have been shown to have numerous practical applications. Heteroaromatic scaffolds such as pyridazine derivative have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .

Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six membered ring and oxygen atom at 3 position of the ring .

It’s also worth noting that various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Biochemische Analyse

Biochemical Properties

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes such as phosphodiesterases and kinases. These interactions are primarily characterized by the compound’s ability to inhibit or activate these enzymes, thereby modulating biochemical pathways. For instance, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate has been shown to inhibit cAMP-PDE, which plays a crucial role in regulating intracellular levels of cyclic AMP . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.

Cellular Effects

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate exerts various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cAMP-PDE by Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This activation can result in changes in gene expression and metabolic flux, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as phosphodiesterases, leading to their inhibition . This inhibition prevents the breakdown of cyclic nucleotides, resulting in elevated levels of these signaling molecules. Additionally, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate in animal models are dose-dependent, with different dosages leading to varying outcomes. At lower doses, the compound can modulate biochemical pathways and cellular functions without causing significant toxicity . At higher doses, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage effects highlight the importance of careful dose optimization in experimental studies involving Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate.

Metabolic Pathways

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate with metabolic enzymes can also affect metabolic flux and the levels of other metabolites within the cell.

Transport and Distribution

The transport and distribution of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, and its distribution within the cell can be influenced by factors such as binding to intracellular proteins and compartmentalization. Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may accumulate in certain cellular compartments, affecting its localization and activity. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate plays a critical role in determining its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a key factor in understanding its biochemical properties and cellular effects.

Eigenschaften

IUPAC Name |

ethyl 6-pyrrolidin-1-ylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-11(15)9-5-6-10(13-12-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTIQCFFKPTHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)

amine](/img/structure/B1487612.png)

![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)